molecular formula C15H12ClFN2OS B2574451 1-[5-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 825599-60-8

1-[5-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2574451
CAS No.: 825599-60-8
M. Wt: 322.78
InChI Key: DNGMUGINNDZSDR-UHFFFAOYSA-N
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Description

1-[5-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that features a pyrazole ring substituted with a chlorofluorophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Substitution reactions: The chlorofluorophenyl and thiophene groups are introduced via nucleophilic substitution reactions.

    Final condensation: The ethanone moiety is attached through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorofluorophenyl group can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[5-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[5-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

  • 1-[5-(2-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
  • 1-[5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Uniqueness: 1-[5-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

1-[3-(2-chloro-6-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2OS/c1-9(20)19-13(15-10(16)4-2-5-11(15)17)8-12(18-19)14-6-3-7-21-14/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGMUGINNDZSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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